molecular formula C44H82NO6PS B115915 Thiopc CAS No. 146797-82-2

Thiopc

Cat. No.: B115915
CAS No.: 146797-82-2
M. Wt: 784.2 g/mol
InChI Key: YDSCLGYBUIDZNF-WWBBCYQPSA-N
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Description

Thiopc, also known as Palmitoyl thio-PC, is a thioester analog of glycerophospholipids. It is a chromogenic substrate for phospholipase A2 (PLA2) activity measurement. The compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone, which is hydrolyzed by PLA2 to yield a free thiol that reacts with Ellman’s reagent, producing a bright yellow product with an absorbance maximum at 412 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid at the sn-1 position, followed by the introduction of a thioester group at the sn-2 position. The reaction conditions typically involve the use of a base catalyst and an organic solvent to facilitate the esterification process. The final product is purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of Palmitoyl thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then formulated into a crystalline solid for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl thio-PC undergoes several types of chemical reactions, including:

    Hydrolysis: The thioester bond at the sn-2 position is hydrolyzed by PLA2, yielding a free thiol and a lysophospholipid.

    Oxidation: The free thiol produced from hydrolysis can undergo oxidation to form disulfides.

    Substitution: The thioester group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Phospholipase A2 (PLA2) in a buffer solution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.

Major Products Formed

    Hydrolysis: Free thiol and lysophospholipid.

    Oxidation: Disulfides.

    Substitution: Thiol-substituted derivatives.

Scientific Research Applications

Chemistry

Palmitoyl thio-PC is used as a substrate in enzymatic assays to measure PLA2 activity. It is also employed in studies involving lipid metabolism and phospholipid biochemistry .

Biology

In biological research, Palmitoyl thio-PC is used to investigate the role of PLA2 in cellular processes, including membrane remodeling and signal transduction. It is also utilized in studies of lipid-protein interactions and membrane dynamics .

Medicine

Palmitoyl thio-PC has applications in medical research, particularly in the study of inflammatory diseases where PLA2 activity is implicated. It is used to screen for potential inhibitors of PLA2, which could serve as therapeutic agents for conditions such as arthritis and cardiovascular diseases .

Industry

In the industrial sector, Palmitoyl thio-PC is used in the development of diagnostic kits for measuring PLA2 activity. It is also employed in the formulation of biochemical reagents and research tools .

Mechanism of Action

The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2. The enzyme cleaves the thioester bond at the sn-2 position, releasing a free thiol and a lysophospholipid. The free thiol then reacts with Ellman’s reagent, producing a yellow chromophore that can be quantified spectrophotometrically. This reaction allows for the measurement of PLA2 activity in various biological samples .

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine (PC): A common phospholipid found in cell membranes, differing from Palmitoyl thio-PC by the presence of an ester bond instead of a thioester bond.

    Lysophosphatidylcholine (LPC): A product of PLA2 activity on phosphatidylcholine, similar to the lysophospholipid produced from Palmitoyl thio-PC hydrolysis.

    Phosphatidylethanolamine (PE): Another phospholipid with a similar structure but containing an ethanolamine head group instead of choline.

Uniqueness

Palmitoyl thio-PC is unique due to its thioester bond at the sn-2 position, which makes it a specific substrate for PLA2. This specificity allows for precise measurement of PLA2 activity, distinguishing it from other phospholipids that do not contain a thioester bond .

Properties

IUPAC Name

[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCLGYBUIDZNF-SEHARXJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82NO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146797-82-2
Record name 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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